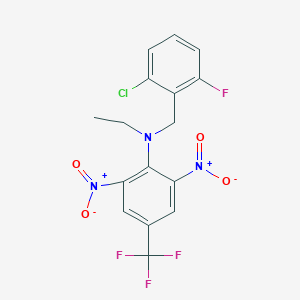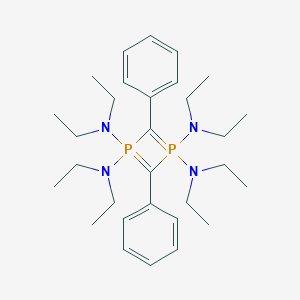
1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of cyclobutadiene, which is a highly reactive and unstable organic compound. However, the incorporation of phosphorus atoms in the cyclobutadiene ring stabilizes the compound and enhances its reactivity and versatility.
Mechanism of Action
The mechanism of action of 1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- is not fully understood. However, it is believed that the compound interacts with certain biological molecules and enzymes, leading to the modulation of various biochemical pathways.
Biochemical and Physiological Effects:
Studies have shown that 1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- exhibits various biochemical and physiological effects. For example, the compound has been shown to exhibit strong antioxidant properties, which could potentially be useful in the treatment of various oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- in lab experiments is its high reactivity and versatility. This compound can be easily modified and functionalized, making it an excellent candidate for use in various chemical reactions. However, one of the main limitations of using this compound is its high cost and limited availability, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of 1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl-. One possible direction is the development of new synthetic methods for the production of this compound. Another direction is the exploration of its potential applications in other scientific fields, such as materials science and biochemistry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- involves the reaction of a phosphorus-containing compound with a cyclobutadiene derivative. One of the most commonly used methods for synthesizing this compound is through the reaction of 1,3-diphospha-2,4-dimethylcyclobutadiene with diethylaminobenzene. This reaction is typically carried out under inert conditions and requires the use of specialized equipment and techniques.
Scientific Research Applications
1,3-Diphosphacyclobutadiene, 1,1,3,3-tetra(diethylamino)-2,4-diphenyl- has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of organic electronics. This compound exhibits unique electronic properties that make it an excellent candidate for use in electronic devices such as transistors and sensors.
properties
CAS RN |
112313-40-3 |
|---|---|
Molecular Formula |
C30H50N4P2 |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
1-N,1-N,1-N',1-N',3-N,3-N,3-N',3-N'-octaethyl-2,4-diphenyl-1λ5,3λ5-diphosphacyclobuta-1,3-diene-1,1,3,3-tetramine |
InChI |
InChI=1S/C30H50N4P2/c1-9-31(10-2)35(32(11-3)12-4)29(27-23-19-17-20-24-27)36(33(13-5)14-6,34(15-7)16-8)30(35)28-25-21-18-22-26-28/h17-26H,9-16H2,1-8H3 |
InChI Key |
YFJPVJGXKFVAIZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)P1(=C(P(=C1C2=CC=CC=C2)(N(CC)CC)N(CC)CC)C3=CC=CC=C3)N(CC)CC |
Canonical SMILES |
CCN(CC)P1(=C(P(=C1C2=CC=CC=C2)(N(CC)CC)N(CC)CC)C3=CC=CC=C3)N(CC)CC |
Other CAS RN |
112313-40-3 |
synonyms |
N1,N1,N1,N1,N3,N3,N3,N3-octaethyl-2,4-diphenyl-1$l^{5},3$l^{5}-diphosp hacyclobuta-1,3-diene-1,1,3,3-tetramine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




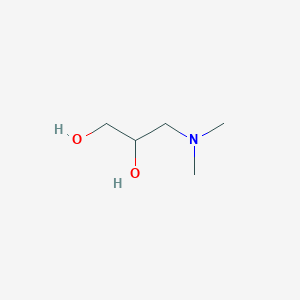
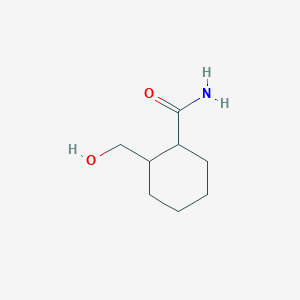
![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)
![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)




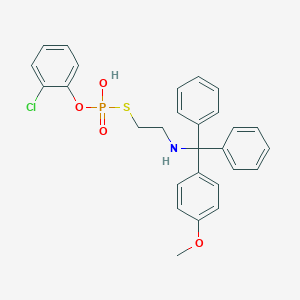
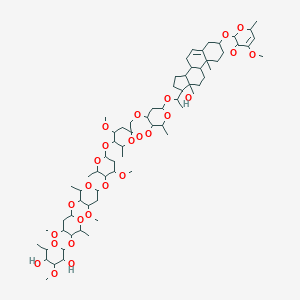

![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)
